molecular formula C20H10O2 B14423256 Benzo(e)pyrene-9,10-dione CAS No. 82120-24-9

Benzo(e)pyrene-9,10-dione

Cat. No.: B14423256
CAS No.: 82120-24-9
M. Wt: 282.3 g/mol
InChI Key: OVEGFDZXZFWJCE-UHFFFAOYSA-N
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Description

Benzo(e)pyrene-9,10-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10O2 It is a derivative of benzo(e)pyrene, characterized by the presence of two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(e)pyrene-9,10-dione typically involves the oxidation of benzo(e)pyrene. One common method is the use of ruthenium salt catalysts to facilitate the oxidation process . The reaction conditions often include mild temperatures and controlled concentrations of the oxidizing agent to achieve a fair yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(e)pyrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic structures.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo(e)pyrene-9,10-dione involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that induce oxidative stress, affecting cellular functions . It also forms adducts with DNA, leading to mutations and potential carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene-7,8-dione
  • Benzo(a)pyrene-9,10-dione
  • Benzo(a)pyrene-11,12-dione

Comparison

Benzo(e)pyrene-9,10-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules.

Properties

CAS No.

82120-24-9

Molecular Formula

C20H10O2

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[e]pyrene-9,10-dione

InChI

InChI=1S/C20H10O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10H

InChI Key

OVEGFDZXZFWJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=O)C(=O)C=C4

Origin of Product

United States

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